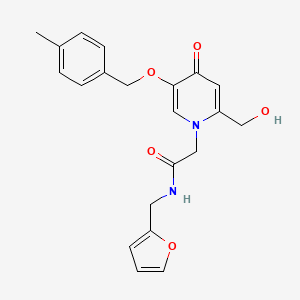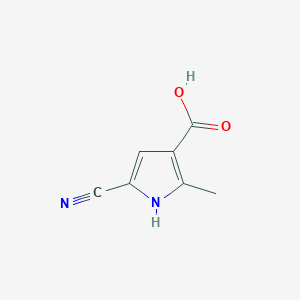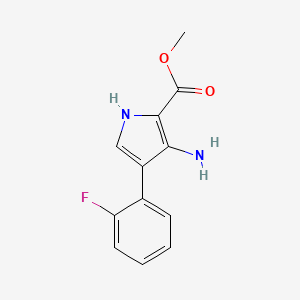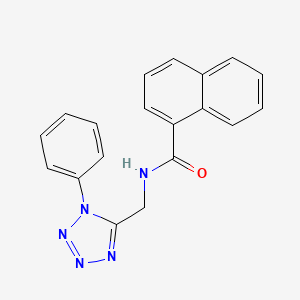
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide is a useful research compound. Its molecular formula is C19H15N5O and its molecular weight is 329.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Potential
Research focused on the computational and pharmacological evaluation of novel derivatives, including those related to the tetrazole and naphthamide structures, has shown significant promise in areas such as toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For instance, certain compounds demonstrated moderate inhibitory effects across various assays, highlighting their potential in therapeutic applications (M. Faheem, 2018) [https://consensus.app/papers/computational-pharmacological-evaluation-heterocyclic-faheem/10f38a1e641255a98a5137aaf8916f22/?utm_source=chatgpt].
Anticonvulsant Activity
Novel N(1)-{5-[(naphthalene-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}-N(4)-(4-substitutedbenzaldehyde)-semicarbazone derivatives were designed and synthesized, showing significant anticonvulsant activities. These findings support the development of new therapeutic agents targeting seizure disorders (H. Rajak et al., 2010) [https://consensus.app/papers/novel-semicarbazones-based-rajak/e0a366f8de87540a8a99983af92f0086/?utm_source=chatgpt].
Anticoagulant Screening
Chemoselective synthesis of compounds, including those with naphthalene-1-carboxamides structures, has been explored for their anticoagulant effects in human plasma. This research contributes to the development of new drugs for preventing blood clots (T. Nguyen & E. Ma, 2017) [https://consensus.app/papers/synthesis-naminoalkylamidinophenyl-nguyen/1cb5ecd0f8175a23bd4dd509ae5dbeac/?utm_source=chatgpt].
Photophysical Studies
Investigations into the photophysical properties of naphthalene diimides and related compounds have provided insights into their potential applications in materials science, especially for optical and electronic devices. The study of their absorption, fluorescence, and photoluminescence properties is crucial for the development of novel photonic materials (P. Ganesan et al., 2007) [https://consensus.app/papers/femtosecond-timeresolved-photophysics-1458naphthalene-ganesan/d73cd2cc921459f79fd0618fdfafe81f/?utm_source=chatgpt].
Chemosensors Development
Research into the synthesis and characterization of compounds with naphthoxazole structures has led to the development of selective chemosensors for detecting toxic agents and metal ions. These findings are significant for environmental monitoring and biomedical diagnostics (Ying Hu et al., 2016) [https://consensus.app/papers/strategy-colorimetric-fluorescence-sensing-phosgene-hu/8050dde7615353d08a47032f8cd151ba/?utm_source=chatgpt].
Mécanisme D'action
Target of Action
This compound is structurally similar to other tetrazole derivatives, which have been found to interact with various biological targets . .
Mode of Action
Tetrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects . The specific interactions between this compound and its targets, as well as the resulting changes, need further investigation.
Biochemical Pathways
Given the diverse biological activities of tetrazole derivatives, it is likely that this compound may interact with multiple pathways
Result of Action
As a tetrazole derivative, it may share some of the biological activities observed in other compounds of this class . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(1-phenyltetrazol-5-yl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c25-19(17-12-6-8-14-7-4-5-11-16(14)17)20-13-18-21-22-23-24(18)15-9-2-1-3-10-15/h1-12H,13H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZFYZKYEZZYLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide](/img/structure/B2484956.png)
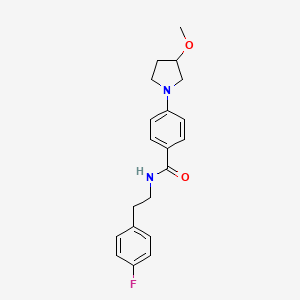
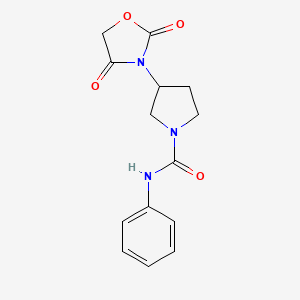
![1-(3-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2484962.png)
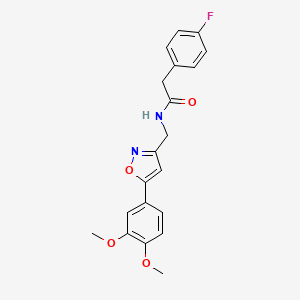
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2484964.png)
![3-Pyrazol-1-yl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2484965.png)
![2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2484967.png)
![N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]but-2-ynamide](/img/structure/B2484970.png)

![N-(3-chloro-4-methoxyphenyl)-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B2484973.png)
